

Application Notes and Protocols for Inducing Endoreduplication with ZM447439

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Compound of Interest

Compound Name: *Aurora B inhibitor 1*

Cat. No.: *B15587380*

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Introduction

ZM447439 is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1] Inhibition of Aurora B kinase disrupts the proper alignment of chromosomes and the function of the spindle assembly checkpoint, ultimately leading to a failure of cytokinesis.[2][3][4] This failure results in cells exiting mitosis without dividing, re-entering the G1 phase of the cell cycle with a doubled chromosome content (4N), and subsequently re-replicating their DNA to produce polyploid cells with 8N or higher DNA content, a process known as endoreduplication.[2][3][4][5] These application notes provide a detailed protocol for inducing endoreduplication in cultured cells using ZM447439, along with methods for its analysis.

Mechanism of Action

ZM447439 is an ATP-competitive inhibitor with high selectivity for Aurora B kinase. Aurora B is a crucial component of the chromosomal passenger complex, which is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint. By inhibiting Aurora B, ZM447439 prevents the phosphorylation of key substrates, including histone H3 on serine 10.[3][5][6] This disruption leads to defects in chromosome alignment and segregation.[2][7] Despite these mitotic errors, cells treated with ZM447439 often exit mitosis due to a compromised spindle checkpoint, leading to the formation of a single nucleus with

double the DNA content.[3][4] The cell then proceeds into a G1-like state and can initiate another round of DNA synthesis, resulting in endoreduplication.[3][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of ZM447439

Target Kinase	IC50 (nM)	Reference
Aurora B	50	[1]
Aurora A	1000 - 110	[2][8]
Aurora C	250	[1]
cdk1, PLK1	>10,000	[3]

Table 2: Effect of ZM447439 on Cell Cycle Distribution

Cell Line	Concentration (μM)	Treatment Time (h)	Effect on Cell Population	Reference
HeLa	2	18	Accumulation of cells with 4N DNA content	[3][4]
HeLa	Not specified	10-12	Failure to divide, re-replication of genome	[9]
A549, HME	2	48	Arrest with 4N or 8N DNA content	[3][4]
U2OS (p53 mutant)	Not specified	48	78% of cells with 8N DNA content	[3]
Hep2	Not specified	Not specified	Accumulation of 4N/8N DNA	[2][5]
NB4 (AML)	1.0	48	Increased percentage of cells with >4N DNA	[10][11]
SiHa	Not specified	Not specified	S-phase arrest	[6]

Experimental Protocols

Protocol 1: Induction of Endoreduplication with ZM447439

Materials:

- ZM447439 (Tocris, Selleck Chemicals, MedchemExpress)[2][8]
- Dimethyl sulfoxide (DMSO), sterile
- Appropriate cell line (e.g., HeLa, A549, U2OS)

- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Cell culture flasks or plates
- Hemocytometer or automated cell counter

Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of ZM447439 in DMSO. Store at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.
- Cell Seeding:
 - Culture cells in appropriate complete medium to ~70-80% confluency.
 - Trypsinize and count the cells.
 - Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. A typical seeding density is $1-5 \times 10^5$ cells/mL.
- ZM447439 Treatment:
 - Allow cells to attach and resume growth for 12-24 hours after seeding.
 - Prepare the desired final concentration of ZM447439 in pre-warmed complete culture medium. A working concentration of 2 μ M is often effective for inducing endoreduplication. [3][4] A dose-response experiment (e.g., 0.1 μ M to 10 μ M) is recommended to determine the optimal concentration for your specific cell line.
 - Remove the old medium from the cells and replace it with the medium containing ZM447439. Include a vehicle control (DMSO) at the same final concentration as the highest ZM447439 treatment.

- Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time will vary depending on the cell line and its cell cycle length. A time course experiment is recommended.
- Cell Harvesting: After the incubation period, harvest the cells by trypsinization for downstream analysis.

Protocol 2: Analysis of Endoreduplication by Flow Cytometry

Materials:

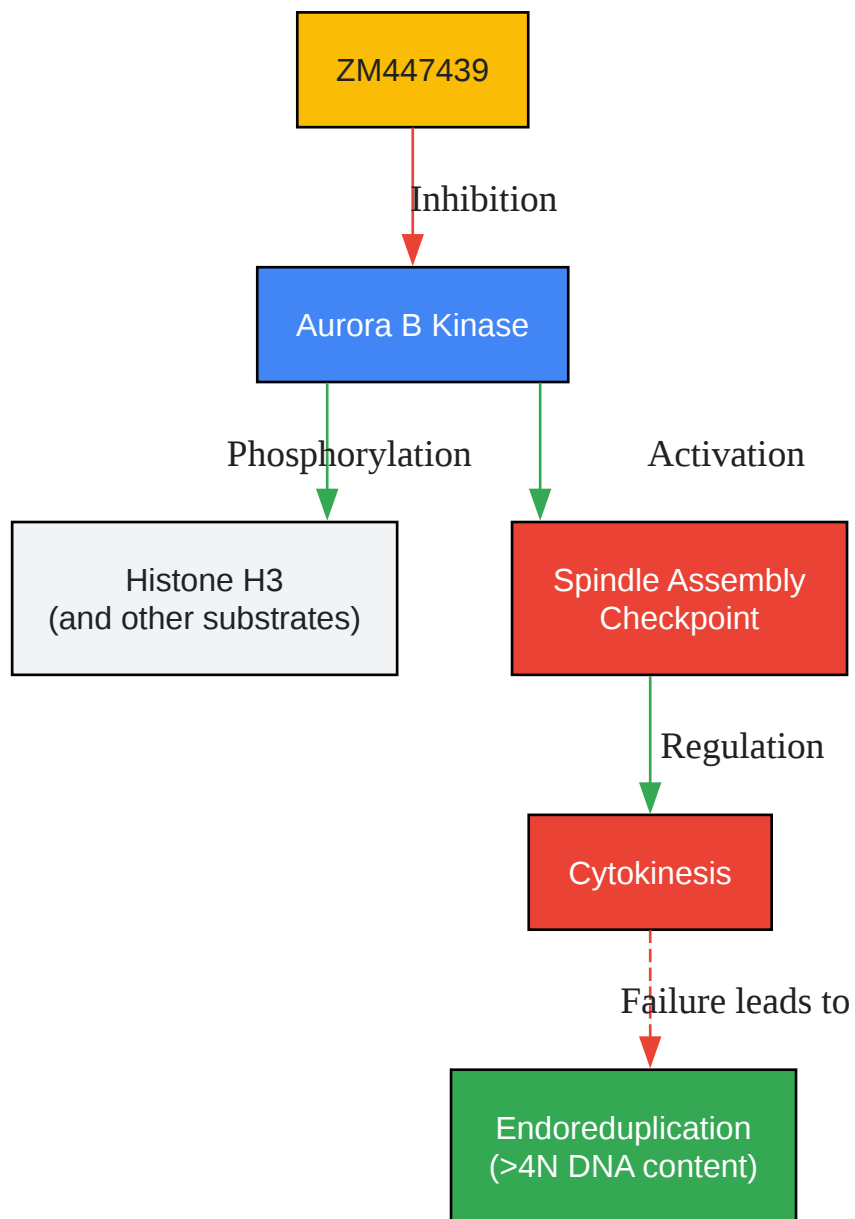
- Harvested cells from Protocol 1
- Cold PBS
- 70% Ethanol, ice-cold
- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
- Flow cytometer

Procedure:

- Cell Fixation:
 - Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
 - Centrifuge again, discard the supernatant.
 - Resuspend the cell pellet in the residual PBS by vortexing gently.
 - While vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate the cells at -20°C for at least 2 hours (or overnight).

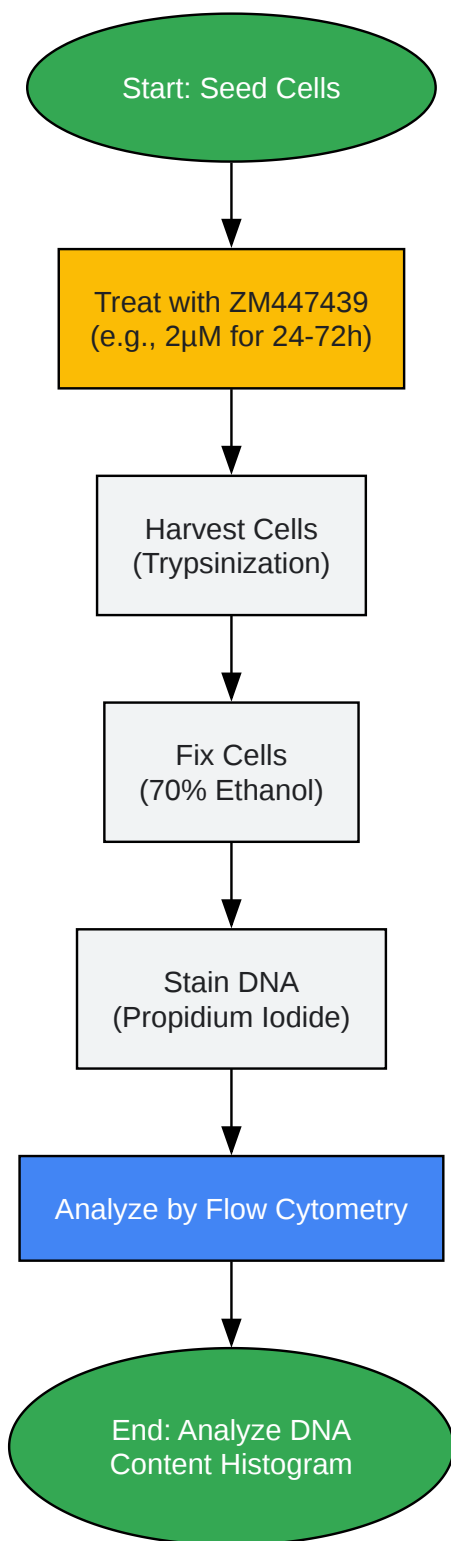
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cell pellet with 5 mL of PBS.
 - Centrifuge again and discard the supernatant.
 - Resuspend the cell pellet in 500 μ L of PI staining solution.
 - Incubate at room temperature for 30 minutes in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells and exclude doublets and debris.
 - Use a logarithmic scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
 - Collect at least 10,000 events per sample.
 - Analyze the DNA content histograms. Untreated diploid cells will show peaks at 2N and 4N. Endoreduplicating populations will show additional peaks at 8N and potentially 16N.

Visualizations



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Caption: Signaling pathway of ZM447439-induced endoreduplication.



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Caption: Experimental workflow for inducing and analyzing endoreduplication.

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